N-(4-BROMO-2-ETHYLPHENYL)-3-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-(4-BROMO-2-ETHYLPHENYL)-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, an ethyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-ETHYLPHENYL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of a bromine atom to the benzene ring using bromine in the presence of a catalyst such as iron(III) bromide.
Sulfonation: Introduction of a sulfonamide group using chlorosulfonic acid followed by reaction with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-ETHYLPHENYL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine group using reducing agents such as tin(II) chloride and hydrochloric acid.
Substitution: Replacement of the bromine atom with other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(4-BROMO-2-CARBOXYLPHENYL)-3-NITROBENZENE-1-SUL
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c1-2-10-8-11(15)6-7-14(10)16-22(20,21)13-5-3-4-12(9-13)17(18)19/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYNBYSWLXFCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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